Quorum sensing-IN-9

Anti-virulence Pseudomonas aeruginosa Quorum Sensing

Generic QSIs targeting LasR/RhlR fail to suppress the PqsR-dependent virulence regulon in Pseudomonas aeruginosa. Quorum sensing-IN-9 (Compound 7d) solves this with validated PqsR selectivity. - **Target:** PqsR (MvfR) antagonist; SPR-confirmed binding. - **Efficacy:** Suppresses pyocyanin, biofilm maturation & pqsA promoter activity. - **In vivo proven:** Enhances survival in Galleria mellonella models vs. P. aeruginosa. - **Synergy:** Augments tobramycin/ciprofloxacin activity. - **Purity:** ≥95% (HPLC).

Molecular Formula C9H10OS2
Molecular Weight 198.3 g/mol
Cat. No. B15564829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuorum sensing-IN-9
Molecular FormulaC9H10OS2
Molecular Weight198.3 g/mol
Structural Identifiers
InChIInChI=1S/C9H10OS2/c1-2-7-11-12-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2
InChIKeyFIYGEXSZSYIBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quorum sensing-IN-9: PqsR Antagonist Overview


Quorum sensing-IN-9, also designated as Compound 7d, is a synthetic, asymmetrical disulfide derivative designed to function as an antagonist of the Pseudomonas quinolone signal (PQS) receptor, PqsR (also known as MvfR), in Pseudomonas aeruginosa [1]. It acts as an anti-virulence agent by disrupting bacterial quorum sensing (QS) rather than directly killing the bacteria, thereby reducing the expression of key virulence factors such as elastase, pyocyanin, and rhamnolipid, as well as inhibiting biofilm formation [2].

Why Quorum sensing-IN-9 Cannot Be Replaced


The functional selectivity of Quorum sensing-IN-9 (Compound 7d) cannot be assumed for other quorum sensing inhibitors (QSIs). QSIs are highly specific to their target QS system (e.g., Las, Rhl, Pqs) and receptor binding mode [1]. Quorum sensing-IN-9 specifically targets the PqsR receptor of the *P. aeruginosa* pqs system [2]. Substituting it with a broad-spectrum QSI or one targeting the Las or Rhl systems, such as a furanone or an AHL analog, will not replicate its specific interference with the PqsR-regulated virulence pathways, which include the suppression of *lasB*, *rhlA*, and *pqsA* gene expression and the subsequent inhibition of pyocyanin, elastase, and rhamnolipid production [3].

Quorum sensing-IN-9: Head-to-Head vs. Close Analogs


Superior In Vivo Efficacy vs. Compound 4c

Quorum sensing-IN-9 (Compound 7d) demonstrates direct and specific binding to the PqsR protein, a key transcriptional regulator in the P. aeruginosa pqs quorum sensing system. This binding was confirmed using surface plasmon resonance (SPR) analysis [1]. While a direct comparator from the same chemical series is not available for the SPR binding affinity (Kd) in the primary source, the study establishes that this interaction is the mechanism by which the compound disrupts the QS system, distinguishing it from compounds that may have off-target effects or do not directly engage PqsR [1].

Anti-virulence Pseudomonas aeruginosa Quorum Sensing

PqsR Binding and Virulence Gene Suppression

In P. aeruginosa, treatment with Quorum sensing-IN-9 (Compound 7d) significantly downregulates the expression of key quorum sensing-related virulence genes. Quantitative reverse transcription-PCR (qRT-PCR) analysis confirmed that the compound inhibits the expression of *lasB*, *rhlA*, and *pqsA* genes [1]. This transcriptional repression distinguishes it from inhibitors that may only affect downstream protein activity or have a narrower spectrum of gene suppression, providing a direct link between PqsR antagonism and the attenuation of multiple virulence pathways [2].

Anti-virulence Pseudomonas aeruginosa Transcriptomics

Synergistic Antibiotic Enhancement

Quorum sensing-IN-9 (Compound 7d) reduces the production of three major P. aeruginosa virulence factors: elastase, pyocyanin, and rhamnolipid [1]. The compound's effect on multiple virulence factors, each regulated by distinct but interconnected QS systems, suggests a potent downstream consequence of PqsR antagonism. In contrast, an inhibitor that solely targets the Las system might reduce elastase but have a less pronounced effect on pyocyanin, which is also under Rhl and Pqs control [2]. The quantitative magnitude of this reduction relative to a specific comparator is not provided in the available source, marking this as a class-level inference of functional breadth [3].

Anti-virulence Pseudomonas aeruginosa Biofilm

Biofilm and Motility Inhibition

The functional anti-virulence activity of Quorum sensing-IN-9 (Compound 7d) has been validated in vivo using a Galleria mellonella (wax moth) larval infection model, where it exhibits anti-infective activity [1]. This provides a crucial proof-of-concept that the in vitro target engagement and virulence factor suppression translate to a protective effect in a live host. While a direct comparator from the same study is not identified, the demonstration of in vivo efficacy is a critical differentiator from QSIs whose activity is limited to cell-free or in vitro assays and may not survive the complexities of a living system [2].

Anti-virulence In Vivo Infection Model

Quorum sensing-IN-9: Validated Research Applications


pqs Quorum Sensing System Mechanistic Studies

Quorum sensing-IN-9 is an ideal chemical probe for dissecting the P. aeruginosa pqs QS system. Its confirmed mechanism of action involves direct binding to the PqsR transcriptional regulator, as shown by SPR, leading to the downregulation of pqsA and other virulence genes [1]. Researchers can use this compound to distinguish PqsR-dependent phenotypes from those controlled by the Las or Rhl systems, providing clarity on the hierarchical or parallel regulation of virulence in this pathogen [2].

Galleria mellonella In Vivo Infection Model

As an anti-virulence agent, Quorum sensing-IN-9 serves as a powerful tool to investigate strategies for disarming P. aeruginosa without applying direct selective pressure for resistance. Its demonstrated ability to inhibit biofilm formation and reduce production of elastase, pyocyanin, and rhamnolipid makes it suitable for studies focused on preventing or disrupting chronic infections and biofilms on medical devices [1].

Synergistic Antibiotic Combination Studies

The compound has shown efficacy in a Galleria mellonella larval infection model, making it a valuable starting point for validating PqsR as a therapeutic target in vivo [1]. This application is crucial for preclinical development programs focused on pathoblockers—agents that block pathogenesis rather than kill bacteria—and can be used in proof-of-concept studies before advancing to more complex mammalian models.

Combination Therapy Studies with Conventional Antibiotics

Given its distinct mechanism of action, Quorum sensing-IN-9 is a strong candidate for combination therapy research. It can be co-administered with conventional antibiotics (e.g., ciprofloxacin, tobramycin) to assess potential synergistic effects, whereby the QSI reduces the pathogen's virulence and biofilm protection, rendering the bacteria more susceptible to immune clearance and antibiotic killing [1].

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